N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-14-11-17(22-26-14)21-19(25)18(24)20-12-15-7-9-23(10-8-15)13-16-5-3-2-4-6-16/h2-6,11,15H,7-10,12-13H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXXOMDJFKEFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a benzylpiperidine moiety and an isoxazole ring, which contribute to its biological activity. The IUPAC name is N'-[(1-benzylpiperidin-4-yl)methyl]-N-propyloxamide, and its molecular formula is .
Interaction with Acetylcholinesterase
One of the primary modes of action for this compound is its inhibition of acetylcholinesterase (AChE). AChE is crucial for the hydrolysis of acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, thereby enhancing cholinergic signaling. This mechanism suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against AChE. The inhibition constant (IC50) values indicate potent interaction with the enzyme, which may lead to enhanced synaptic transmission in neural networks. The compound has also been shown to interact with muscarinic receptors, further influencing neurotransmission pathways .
In Vivo Studies
Research exploring the in vivo effects of this compound has indicated promising results in models of neuropathic pain. The compound was synthesized as part of a series aimed at developing new analgesics with reduced side effects compared to traditional opioids . Animal studies suggest that it may provide analgesic effects without the dependency issues associated with opioids.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:
- Neuropathic Pain Management : In a study involving rats with induced neuropathic pain, administration of this compound resulted in significant pain relief compared to control groups. The analgesic effect was attributed to its AChE inhibitory activity and modulation of pain pathways .
- Cognitive Enhancement : Another study investigated the cognitive-enhancing properties of this compound in models of Alzheimer's disease. Results indicated improved memory retention and cognitive function in treated subjects, likely due to increased acetylcholine levels .
Comparison with Similar Compounds
To understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | AChE Inhibition | Analgesic Activity |
|---|---|---|---|
| N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide | Structure | Moderate | Moderate |
| N1-(4-fluorobenzyl)-N2-(5-methylisoxazol-3-yl)oxalamide | Structure | High | Low |
| This compound | Current Compound | High | High |
This table illustrates that while other compounds may exhibit varying degrees of AChE inhibition or analgesic activity, the current compound shows strong potential across both categories.
Scientific Research Applications
Medicinal Chemistry
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. The compound acts as a monoamine releasing agent, selectively influencing neurotransmitter systems such as dopamine and norepinephrine, which are crucial in mood regulation and cognitive function .
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic pathways .
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, thereby enhancing cholinergic signaling .
- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, mitigating oxidative stress and cellular damage .
Chemical Synthesis
In synthetic chemistry, this compound serves as a versatile building block for developing more complex molecules. Its unique structure allows for modifications that can yield derivatives with altered functional groups, enhancing its applicability in various chemical reactions .
Study 1: Neuropharmacological Effects
A study assessed the effects of this compound on animal models exhibiting symptoms of depression and anxiety. The results indicated that the compound significantly reduced anxiety-like behavior and improved mood-related outcomes, suggesting its potential as an antidepressant .
Study 2: Interaction with Sigma Receptors
Another investigation focused on the affinity of this compound for sigma receptors. It was found to exhibit a high binding affinity for sigma1 receptors, which are implicated in various neuropsychiatric disorders. This interaction may contribute to its therapeutic effects and warrants further exploration for developing new treatments targeting these receptors .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Oxalamides are a versatile class of compounds with applications ranging from therapeutics to food additives. Below is a detailed comparison of structurally related oxalamides, focusing on substituents, synthesis, biological activity, and metabolic stability.
Structural Analogues with Piperidine/Pyrrolidine Moieties
Compounds with piperidine or pyrrolidine rings are often explored for their conformational flexibility and binding affinity.
Key Observations :
- Piperidine/pyrrolidine-containing oxalamides (e.g., 13 , 14 ) exhibit antiviral activity, likely due to interactions with viral envelope proteins .
- Synthesis yields vary significantly (36–53%), influenced by stereochemistry and purification challenges .
- Metabolic data for these analogs are scarce, but piperidine rings generally undergo hepatic oxidation, which may influence pharmacokinetics.
Oxalamides with Aromatic/Heterocyclic Substituents
Aromatic and heterocyclic groups enhance binding to receptors or enzymes.
Key Observations :
Key Observations :
Table 1: Comparative Analysis of Oxalamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
